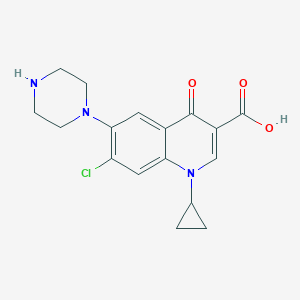

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

描述

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s structurally similar to ciprofloxacin , a well-known fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

As a structural analog of Ciprofloxacin , this compound likely interacts with its targets in a similar manner. Fluoroquinolones bind to DNA gyrase and topoisomerase IV, inhibiting their DNA unwinding and supercoiling activities. This disrupts DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely similar to that of Ciprofloxacin . By inhibiting DNA gyrase and topoisomerase IV, it disrupts several bacterial DNA metabolic pathways, including DNA replication, transcription, and repair .

Pharmacokinetics

Based on its structural similarity to ciprofloxacin , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluoroquinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of this compound’s action is likely the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This is due to the disruption of essential DNA metabolic processes in bacterial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . The compound’s efficacy may also be affected by bacterial resistance mechanisms, such as target site mutations and efflux pumps .

生物活性

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of ciprofloxacin, is a synthetic compound with significant biological activity. This compound is characterized by its structural similarity to ciprofloxacin, a widely used fluoroquinolone antibiotic. The following sections will detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 347.80 g/mol

- CAS Number : 133210-96-5

- IUPAC Name : 7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid

The primary mechanism of action for compounds like 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth.

Antibacterial Activity

Research indicates that derivatives of ciprofloxacin exhibit potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting strains such as Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 - 2 µg/mL |

| S. aureus | 0.25 - 1 µg/mL |

| A. baumannii | 2 - 8 µg/mL |

The compound's efficacy is attributed to its ability to penetrate bacterial cell walls effectively and bind to the target enzymes with high affinity.

Anticancer Activity

In addition to its antibacterial properties, studies have explored the potential anticancer effects of ciprofloxacin derivatives. For instance, research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells.

Case Study: Prostate Cancer

In vitro studies revealed that ciprofloxacin derivatives could inhibit prostate cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Specifically, the compound was found to:

- Induce significant growth inhibition in human prostate cancer cells.

- Trigger apoptotic pathways leading to programmed cell death.

Immunomodulatory Effects

Recent findings suggest that ciprofloxacin derivatives may also possess immunomodulatory effects. They can influence immune responses by modulating cytokine production and enhancing the activity of immune cells.

Research Findings

Several studies have contributed to the understanding of the biological activity of 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline:

- Antibacterial Efficacy : A study reported that this compound demonstrated lower MIC values compared to standard antibiotics against resistant strains of bacteria .

- Anticancer Potential : Research highlighted its ability to suppress tumor growth in bladder cancer models, suggesting potential applications in cancer therapy .

- Mechanistic Insights : Investigations into its mechanism revealed that it disrupts DNA synthesis in bacterial cells, leading to cell death .

科学研究应用

Antibacterial Research

The primary application of this compound lies in its role as an impurity reference standard for the antibiotic Ciprofloxacin. Research indicates that understanding the impurities in antibiotic formulations is crucial for ensuring efficacy and safety.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial activity of various quinolone derivatives, including 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid. Results showed that certain modifications to the piperazine moiety could enhance antibacterial potency against resistant strains of bacteria, highlighting its potential as a lead compound for further development .

- Stability Studies :

Pharmacological Insights

The compound has been studied for its pharmacological properties, particularly its interaction with bacterial DNA gyrase and topoisomerase IV, which are critical targets for fluoroquinolone antibiotics.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits antibacterial properties, it also poses certain risks. For instance, it has been classified as harmful if swallowed and toxic to aquatic life with long-lasting effects . Understanding these toxicological profiles is essential for risk assessment in pharmaceutical applications.

化学反应分析

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via nucleophilic substitution at the 7-chloro position of the quinoline core. A typical pathway involves:

-

Core Formation : Construction of the quinoline skeleton via the Skraup or Gould-Jacobs reaction.

-

Chlorination : Introduction of the chloro group at position 7 using reagents like PCl₅ or SOCl₂.

-

Piperazine Substitution : Displacement of the 7-chloro group with piperazine or its derivatives under reflux in polar aprotic solvents (e.g., DMSO) at 120–180°C .

Example Reaction :

Reaction Optimization with Catalysts

Recent studies highlight the use of nanoporous isopolyoxomolybdate ({Mo₁₃₂}) as a green catalyst for efficient piperazine substitution. Key findings include :

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst Loading | 0.08 g per mmol substrate | 97% |

| Solvent | Water (reflux) | 97% |

| Temperature | 100°C | 97% |

| Reaction Time | 30 minutes | 97% |

Advantages :

-

Reduced reaction time from >120 minutes (uncatalyzed) to 30 minutes.

-

Environmentally friendly : Water replaces toxic solvents like DMSO or DMF.

-

Reusability : The catalyst retains >90% activity after five cycles .

Substitution Reactions with Piperazine Derivatives

The compound undergoes further modifications at the piperazine nitrogen to enhance antibacterial activity. Common reactions include:

N-Alkylation

-

Reagents : Ethyl iodide, methyl bromide.

-

Conditions : Base (K₂CO₃), DMF, 60°C.

-

Example :

Acylation

-

Reagents : Acetic anhydride, benzoyl chloride.

-

Conditions : Room temperature, dichloromethane.

Biological Impact :

Comparative Reactivity in Solvent Systems

The choice of solvent significantly affects reaction efficiency :

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| DMSO | 140 | 120 | 45 |

| Ethanol | 78 | 70 | 58 |

| Water (with {Mo₁₃₂}) | 100 | 30 | 97 |

Key Insight : Polar solvents (water, ethanol) enhance nucleophilic displacement by stabilizing transition states.

Side Reactions and Byproduct Formation

-

Hydrolysis : Prolonged heating in aqueous media may cleave the cyclopropyl group.

-

Oxidation : The 4-oxo group can oxidize to a carboxylate under strong acidic conditions.

Mitigation Strategies :

属性

IUPAC Name |

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKOKYODRILRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133210-96-5 | |

| Record name | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。